molecular formula C24H50O13 B1679188 Dodecaethylene glycol CAS No. 6790-09-6

Dodecaethylene glycol

Cat. No. B1679188
CAS RN: 6790-09-6
M. Wt: 546.6 g/mol
InChI Key: WRZXKWFJEFFURH-UHFFFAOYSA-N
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Description

Dodecaethylene glycol, also known as PED-diol (n=12), is a versatile cross-linking reagent used in organic synthesis . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

Dodecaethylene glycol can be used as a cross-linking reagent in synthesizing water-soluble forms of tocopherol succinate . It is also used in the synthesis of PROTACs .


Molecular Structure Analysis

The linear formula of Dodecaethylene glycol is HO(CH2CH2O)12H . Its molecular weight is 546.65 g/mol .

Scientific Research Applications

Scalable Synthesis for Research and Development

Dodecaethylene glycol, as a member of the polyethylene glycol family, has been studied for its scalable synthesis. A process for the efficient preparation of heterofunctionalized dodecaethylene glycol, specifically α-amino-ω-methyl-dodecaethylene glycol, was developed. This method demonstrated high purity and yield, indicating its potential for large-scale production in research and industrial applications (Xia et al., 2015).

Biomedical and Pharmaceutical Applications

Dodecaethylene glycol derivatives are recognized for their applications in the biomedical and pharmaceutical fields. Polyethylene glycols (PEGs) and their derivatives have been extensively used in drug development, medical devices, and diagnostics. This includes applications such as drug delivery systems, wound healing, cell culture models, and tissue regeneration (Hutanu et al., 2014).

Comparative Studies on Uniform PEGs

In the realm of pharmaceutical research, uniform polyethylene glycols, including dodecaethylene glycol, are of interest due to their biocompatible properties. Studies have focused on developing synthetic protocols to achieve uniformity in PEG structures, which is crucial for their biological activity, such as toxicity and efficacy. Comparative studies have been conducted to improve the synthesis and characterization of uniform PEGs (Bohn & Meier, 2019).

Chemical Modification and Bioconjugation

Chemical modification of proteins and other bioactive molecules with PEG, including dodecaethylene glycol derivatives, is a significant area of research. This modification process aims to enhance molecular properties for specific applications, like reduced immunoreactivity, prolonged clearance times, improved biostability, and increased enzyme activity in organic solvents (Inada et al., 1995).

Catalytic Applications

Dodecaethylene glycol derivatives have been explored for their efficiency in catalytic processes. For instance, a phosphine bearing dodeca(ethylene glycol) chains was synthesized and used in the palladium-catalyzed Suzuki-Miyaura coupling reaction, showing high effectiveness with unactivated aryl chlorides (Fujihara et al., 2009).

Polymer Science and Material Engineering

Dodecaethylene glycol and its derivatives have applications in polymer science and material engineering. Their properties are leveraged in the design and fabrication of hydrogels for controlled release of biomolecules, which is crucial in regenerative medicine applications. PEG hydrogels, for instance, play a significant role in drug delivery systems and scaffolding for tissue regeneration (Lin & Anseth, 2009).

Nanotechnology and Surface Science

The structure and behavior of dodecaethylene glycol derivatives at interfaces are studied for applications in nanotechnology and surface science. For example, thestructure of monolayers of monododecyl dodecaethylene glycol at the air-water interface has been investigated using neutron reflection, providing insights into the interactions and arrangement of molecules at interfaces. This research contributes to understanding and manipulating surface phenomena at the nanoscale (Lu et al., 1997).

Safety And Hazards

Dodecaethylene glycol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Relevant Papers

There is a paper titled “Monocomponent hexa- and dodecaethylene glycol succinyl-tocopherol esters: Self-assembly structures, cellular uptake and sensitivity to enzyme hydrolysis” that discusses the self-assembly structures, cellular uptake, and sensitivity to enzyme hydrolysis of Dodecaethylene glycol .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O13/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h25-26H,1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZXKWFJEFFURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218122
Record name Dodecaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecaethylene glycol

CAS RN

6790-09-6
Record name 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6790-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane-1,35-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
265
Citations
G Xia, Y Li, Z Yang, ZX Jiang - Organic Process Research & …, 2015 - ACS Publications
… scalable preparation of heterofunctionalized dodecaethylene glycol from the readily available … With this method, α-amino-ω-methyl-dodecaethylene glycol was prepared on a 53 g scale …
Number of citations: 21 pubs.acs.org
JR Lu, TJ Su, ZX Li, RK Thomas… - The Journal of …, 1997 - ACS Publications
… We have determined the structure of a monolayer of dodecaethylene glycol monododecyl ether (C 12 E 12 ) adsorbed at the air−water interface using specular neutron reflection in …
Number of citations: 73 pubs.acs.org
I Tucker, J Penfold, RK Thomas, I Grillo, JG Barker… - Langmuir, 2008 - ACS Publications
… cationic/nonionic surfactant mixtures of dihexadecyl dimethyl ammonium bromide, DHDAB, and monododecyl hexaethylene glycol, C 12 E 6 , and monododecyl dodecaethylene glycol, …
Number of citations: 31 pubs.acs.org
E Makrlík, P Vaňura, P Selucký - Journal of Radioanalytical and Nuclear …, 2013 - Springer
Solvent extraction of microamounts of calcium and strontium by a nitrobenzene solution of hydrogen dicarbollylcobaltate (H + B − ) in the presence of dodecaethylene glycol (DDEG, L) …
Number of citations: 1 link.springer.com
BM Folmer, D Barron, E Hughes, L Miguet… - Biochemical …, 2009 - Elsevier
… availability of dodecaethylene glycol monobenzyl ether (cpd 11). Dodecaethylene glycol is … Therefore we considered it more advantageous to prepare directly dodecaethylene glycol …
Number of citations: 22 www.sciencedirect.com
P Bohn, MAR Meier - Polymer Journal, 2020 - nature.com
Poly(ethylene glycol) (PEG) is a biocompatible, flexible, and hydrophilic polymer that is widely applied in numerous fields. Especially in pharmaceutical research, PEG is used as a …
Number of citations: 18 www.nature.com
E Makrlík, P Vaňura, P Selucký - Journal of Radioanalytical and …, 2011 - akjournals.com
Solvent extraction of microamounts of cesium by a nitrobenzene solution of hydrogen dicarbollylcobaltate (H + B − ) in the presence of dodecaethylene glycol (DDEG, L) has been …
Number of citations: 3 akjournals.com
JM Harris, MR Sedaghat-Herati, PJ Sather… - Poly (Ethylene Glycol) …, 1992 - Springer
… To demonstrate this possibility, we have prepared dodecaethylene glycol (n = 12) in this … that both the octaethylene glycol and the dodecaethylene glycol products were free of glycol …
Number of citations: 33 link.springer.com
E Makrlík, P Vaňura, P Selucký - Journal of Radioanalytical and Nuclear …, 2013 - Springer
Solvent extraction of microamounts of sodium by a nitrobenzene solution of hydrogen dicarbollylcobaltate (H + B − ) in the presence of dodecaethylene glycol (DDEG, L) has been …
Number of citations: 8 link.springer.com
E Makrlík, P Vaňura, P Selucký - Acta Chimica Slovenica, 2013 - acta-arhiv.chem-soc.si
Extraction of microamounts of europium and americium by a nitrobenzene solution of hydrogen dicarbollylcobaltate (H+B-) in the presence of dodecaethylene glycol (DDEG, L) has …
Number of citations: 5 acta-arhiv.chem-soc.si

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